Levocabastine
Overview
Description
Levocabastine is a selective second-generation histamine H1 receptor antagonist. It was discovered at Janssen Pharmaceutica in 1979 and is primarily used for the treatment of allergic conjunctivitis . This compound is known for its high potency and selectivity, making it an effective antihistamine for both nasal and ocular administration .
Mechanism of Action
Target of Action
Levocabastine is a potent, selective histamine H1-receptor antagonist . It competes with histamine for H1-receptor sites on effector cells . This compound also binds neurotensin 2 receptors and serves as a neurotensin agonist .
Mode of Action
This compound works by competing with histamine for H1-receptor sites on effector cells .
Biochemical Pathways
This compound exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . Both histamine and antigens induced conjunctivitis can be inhibited by this compound . This compound can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .
Pharmacokinetics
This compound undergoes minimal hepatic metabolism, i.e., ester glucuronidation, and is predominantly cleared by the kidneys . Approximately 70% of the parent drug is recovered unchanged in the urine . Plasma protein binding is approximately 55% . Absorption of topical this compound occurs within 1 to 2 hours after administration and is incomplete; bioavailability following intranasal or ocular application was found to be between 60 and 80% and 30 and 60%, respectively .
Result of Action
The clinical benefits of this compound are predominantly mediated through local antihistaminic effects . Some systemic activity may contribute to the therapeutic efficacy of this compound nasal spray during long-term use . This compound can induce some degree of analgesia .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, nasal absorption is lower in patients with allergic rhinitis . Thus, this compound nasal spray and eye drops may be considered suitable for the treatment of allergic rhinoconjunctivitis in a wide patient population .
Biochemical Analysis
Biochemical Properties
Levocabastine is a potent, selective histamine H1-receptor antagonist . It exerts inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of polymorphonuclear leukocytes and eosinophils . It competes with histamine for H1-receptor sites on effector cells, thereby preventing responses mediated by histamine alone .
Cellular Effects
This compound can inhibit both histamine and antigens induced conjunctivitis . It can also reduce symptoms of allergic rhinitis by preventing an increase in vascular permeability of nasal mucosa .
Molecular Mechanism
This compound works by competing with histamine for H1-receptor sites on effector cells . It prevents, but does not reverse, responses mediated by histamine alone . This compound does not block histamine release but, rather, prevents histamine binding and activity .
Temporal Effects in Laboratory Settings
This compound has been shown to have a long-lasting effect. In Ascaris-hypersensitive dogs, its effects were sustained for 16 to 30 hours .
Transport and Distribution
After instillation in the eye, this compound is systemically absorbed, albeit at low levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocabastine can be synthesized through a practical and sustainable method that involves the preparation of an optically active key intermediate without chiral resolution. The process includes efficient detosylation and does not require chromatographic purification, resulting in this compound hydrochloride with greater than 99.5% purity . The synthetic route involves the preparation of key intermediate 6 by chiral resolution, deprotection of intermediate 5 by electrolysis, and coupling of piperidine 6 and ketone 7 by reductive amination .
Industrial Production Methods: The industrial production of this compound involves a sustainable synthetic procedure that ensures high optical purity and substantial improvements over previously reported methods. This process is designed to be practical for large-scale production, providing this compound hydrochloride in a 14.2% overall yield .
Chemical Reactions Analysis
Types of Reactions: Levocabastine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include intermediates and derivatives of this compound that are crucial for its final synthesis and formulation.
Scientific Research Applications
Levocabastine has a wide range of scientific research applications:
Comparison with Similar Compounds
- Sodium cromoglycate (cromolyn sodium)
- Beclomethasone
- Astemizole
- Terfenadine
Levocabastine’s high selectivity and potency, along with its prompt onset of action, make it a unique and valuable antihistamine for treating allergic conditions.
Properties
IUPAC Name |
(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGOMHNNNFPNMX-YHYDXASRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79547-78-7 (hydrochloride) | |
Record name | Levocabastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048548, DTXSID001024637 | |
Record name | Levocabastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levocabastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>0.5 mg/mL, 3.47e-03 g/L | |
Record name | Levocabastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levocabastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levocabastine is a potent, selective histamine H1-receptor antagonist. It works by competing with histamine for H1-receptor sites on effector cells. It thereby prevents, but does not reverse, responses mediated by histamine alone. Levocabastine does not block histamine release but, rather, prevents histamine binding and activity. Levocabastine also binds neurotensin 2 receptors and serves as a neurotensin agonist. This can induce some degree of analgesia. | |
Record name | Levocabastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79449-98-2, 79516-68-0 | |
Record name | Cabastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levocabastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levocabastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levocabastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CABASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVOCABASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levocabastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015238 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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